![molecular formula C19H20BrN3O2 B2819093 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide CAS No. 353760-76-6](/img/structure/B2819093.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been shown to have a number of interesting properties that make it useful for a variety of different applications. In
Wissenschaftliche Forschungsanwendungen
Antinociceptive and Antimicrobial Activities
Research has explored the synthesis of amide derivatives like N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide for potential antinociceptive (pain-relieving) and antimicrobial activities. For instance, Koçyiğit-Kaymakçıoğlu et al. (2008) synthesized new amide derivatives for possible antiociceptive-antimicrobial agents, showing significant antinociceptive activity in tests like the hotplate and tail-immersion tests (Koçyiğit-Kaymakçıoğlu et al., 2008).
Dopamine D4 Ligand Potential
Perrone et al. (1998) highlighted the synthesis and testing of 1-aryl-4-alkylpiperazines, including this compound, for binding at cloned human dopamine D4 and D2 receptor subtypes. This research is significant for understanding the role of such compounds in neural signaling (Perrone et al., 1998).
Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors, such as Nintedanib and Hesperadin, involved the use of compounds structurally related to this compound. Marek et al. (2021) demonstrated the use of substituted 3-bromooxindoles and thiobenzanilides in synthesizing these inhibitors, indicating the relevance of such structures in developing therapeutic agents (Marek et al., 2021).
Antifungal and Antimicrobial Properties
Farag et al. (2008) explored the antimicrobiological properties of phenylpyrazoles with different aromatic ring systems, noting the potential of bromoacetyl moiety (structurally related to this compound) in developing new therapeutic antifungal agents related to the phenylpyrazole system (Farag et al., 2008).
Soluble Epoxide Hydrolase Inhibition
Huang et al. (2010) incorporated the piperazino functionality, akin to this compound, in the design of soluble epoxide hydrolase (sEH) inhibitors. This research suggests the importance of such structural elements in developing treatments for hypertension and inflammation (Huang et al., 2010).
Eigenschaften
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-14(24)22-10-12-23(13-11-22)16-8-6-15(7-9-16)21-19(25)17-4-2-3-5-18(17)20/h2-9H,10-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXLYXWAJIDVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

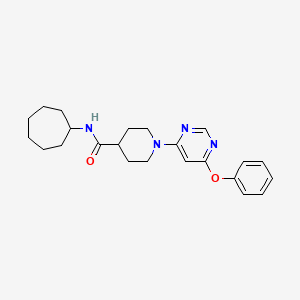

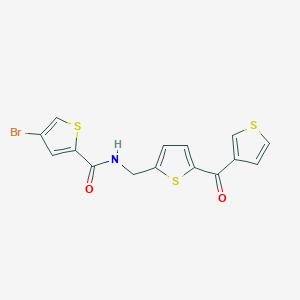
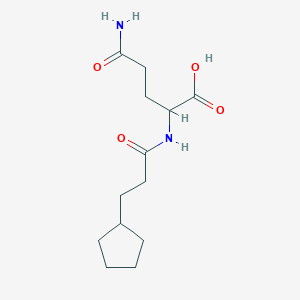
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide](/img/structure/B2819018.png)
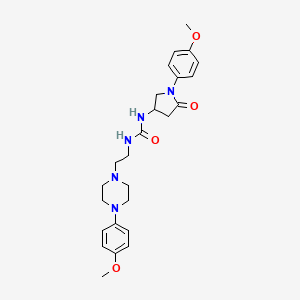

![Methyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819021.png)
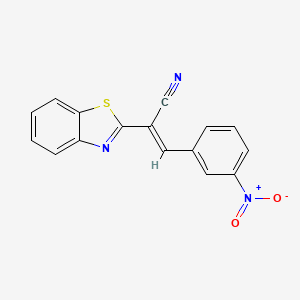


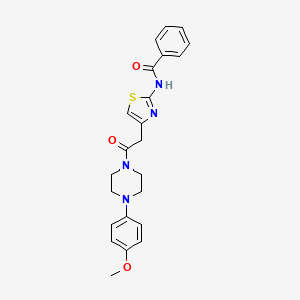
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2819031.png)
